![molecular formula C7H9BrClNO2 B1382349 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride CAS No. 91468-63-2](/img/structure/B1382349.png)
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride
Descripción general
Descripción
“5-[(Aminooxy)methyl]-2-bromophenol hydrochloride” is a chemical compound with the CAS Number: 91468-63-2 . It has a molecular weight of 254.51 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-((aminooxy)methyl)-2-bromophenol hydrochloride . Its InChI code is 1S/C7H8BrNO2.ClH/c8-6-2-1-5(4-11-9)3-7(6)10;/h1-3,10H,4,9H2;1H . The InChI key is YSMXLXJTOSXODN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 254.51 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Bromophenols, including those related to 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride, have been extensively studied for their antioxidant properties. Research on bromophenols derived from marine red algae like Rhodomela confervoides has shown that these compounds possess potent free radical scavenging activity, which is stronger than or comparable to certain standard antioxidants like butylated hydroxytoluene and ascorbic acid. This indicates their potential as natural antioxidants in various applications, including food preservation and pharmaceuticals (Li et al., 2011).
Synthesis and Biological Evaluation
Studies have also focused on the synthesis of bromophenol derivatives, including those structurally related to this compound. These synthesized compounds have been evaluated for various biological activities. For instance, synthesized bromophenols have shown significant antioxidant activities in various bioanalytical assays, compared favorably with standard antioxidant compounds. This research paves the way for developing new antioxidants with enhanced efficacy and stability (Rezai et al., 2018).
Anticancer Potential
Moreover, bromophenol derivatives have been investigated for their potential in cancer treatment. Studies have synthesized new methylated and acetylated bromophenol derivatives and evaluated their anticancer activities at the cellular level. Certain compounds have shown to inhibit the viability of leukemia cells and induce apoptosis, indicating their potential as anticancer agents (Dong et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-(aminooxymethyl)-2-bromophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c8-6-2-1-5(4-11-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXLXJTOSXODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



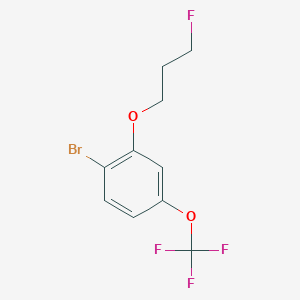
![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)
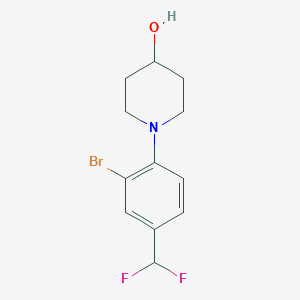

![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)
![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)

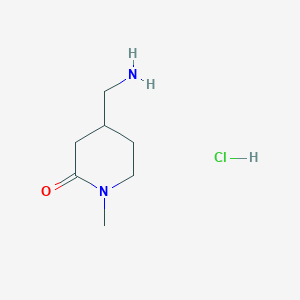

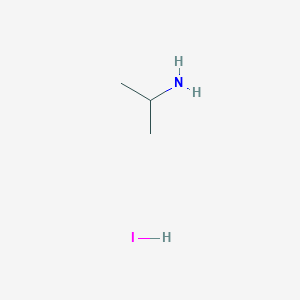

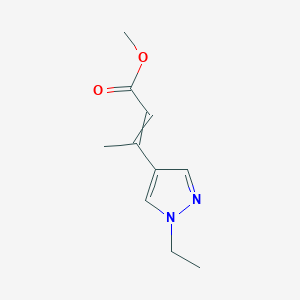
![2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide](/img/structure/B1382287.png)